Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
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Overview
Description
Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a triazinoindole moiety and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Triazinoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Groups: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinoindole moiety may play a key role in binding to these targets, while the methoxyethyl groups may enhance its solubility and bioavailability. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with different substituents, triazinoindole derivatives, and compounds with methoxyethyl groups.
Uniqueness
What sets Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.
Properties
Molecular Formula |
C17H21N5O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H21N5O3S/c1-24-9-7-22(8-10-25-2)14(23)11-26-17-19-16-15(20-21-17)12-5-3-4-6-13(12)18-16/h3-6H,7-11H2,1-2H3,(H,18,19,21) |
InChI Key |
BMMLNHQHOXPEEO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
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